
2,2-Dichloroethenyl dichloroacetate
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Overview
Description
2,2-Dichloroethenyl dichloroacetate is an organophosphate compound widely used in various applications, including as an insecticide. It is known for its effectiveness in controlling household pests and protecting stored products from insects.
Preparation Methods
The preparation of 2,2-Dichloroethenyl dichloroacetate involves several synthetic routes. One common method is the reaction of dichloroacetic acid with 2,2-dichloroethenol in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale synthesis using continuous flow reactors to achieve efficient production .
Chemical Reactions Analysis
2,2-Dichloroethenyl dichloroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of dichloroacetic acid, while reduction can produce 2,2-dichloroethanol. Substitution reactions often involve the replacement of chlorine atoms with other functional groups, leading to a variety of derivatives .
Scientific Research Applications
2,2-Dichloroethenyl dichloroacetate has been extensively studied for its applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, the compound has shown potential in cancer therapy by targeting the metabolism of tumor cells. It has been found to inhibit pyruvate dehydrogenase kinase, leading to the reprogramming of cancer cell metabolism and enhancing the effectiveness of conventional chemotherapy and radiotherapy . Additionally, it has applications in industry as an insecticide and in the development of new drug delivery systems .
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which plays a crucial role in cellular energy metabolism. By altering the metabolic pathways of cancer cells, the compound can reduce the production of lactic acid and promote oxidative phosphorylation, ultimately leading to the death of cancer cells. This mechanism has been shown to enhance the anti-tumor responses of T cells and improve the effectiveness of cancer immunotherapy .
Comparison with Similar Compounds
2,2-Dichloroethenyl dichloroacetate is similar to other organophosphate compounds such as dichlorvos and dichloroacetic acid. it is unique in its specific applications and mechanism of action. Dichlorvos, for example, is primarily used as an insecticide, while dichloroacetic acid has broader applications in medicine and industry. The unique properties of this compound, such as its ability to target cancer cell metabolism, make it a valuable compound for scientific research and therapeutic applications .
Properties
CAS No. |
61843-95-6 |
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Molecular Formula |
C4H2Cl4O2 |
Molecular Weight |
223.9 g/mol |
IUPAC Name |
2,2-dichloroethenyl 2,2-dichloroacetate |
InChI |
InChI=1S/C4H2Cl4O2/c5-2(6)1-10-4(9)3(7)8/h1,3H |
InChI Key |
JCRWCWGNPPMDOT-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
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